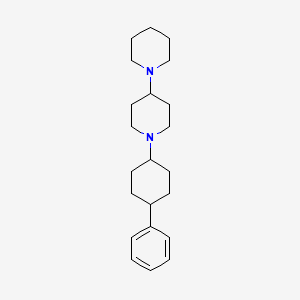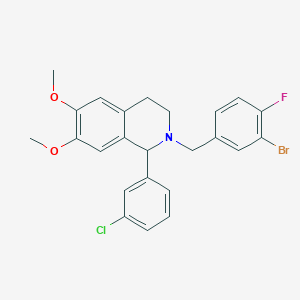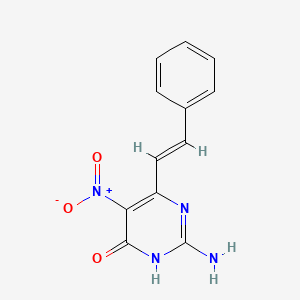
2-(3-furoyl)-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-furoyl)-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmine, is a naturally occurring beta-carboline alkaloid found in several plants, including Peganum harmala and Banisteriopsis caapi. Harmine has been used for centuries in traditional medicine and religious ceremonies, and recent scientific research has revealed its potential therapeutic applications.
Wirkmechanismus
Harmine works by inhibiting the activity of certain enzymes in the body, including monoamine oxidase A (MAO-A) and protein kinase C (PKC). This inhibition leads to increased levels of neurotransmitters such as serotonin and dopamine, which are involved in regulating mood, behavior, and cognition.
Biochemical and Physiological Effects:
Harmine has been shown to have a range of biochemical and physiological effects in the body. Studies have demonstrated that 2-(3-furoyl)-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline can reduce inflammation, protect against oxidative stress, and promote the growth and survival of neurons in the brain. Harmine has also been shown to have anti-tumor properties and may be effective in treating certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-furoyl)-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline in lab experiments is that it is a naturally occurring compound that can be easily extracted from plant sources. Harmine is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of using 2-(3-furoyl)-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain types of studies.
Zukünftige Richtungen
There are several potential future directions for research on 2-(3-furoyl)-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline. One area of interest is the use of 2-(3-furoyl)-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Other potential applications for 2-(3-furoyl)-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline include the treatment of cancer and the development of new drugs for psychiatric disorders. Further research is needed to fully understand the mechanisms of 2-(3-furoyl)-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline's action and to explore its potential therapeutic applications.
Synthesemethoden
Harmine can be synthesized through several methods, including extraction from natural sources and chemical synthesis. The most common method for synthesizing 2-(3-furoyl)-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is through the extraction of Peganum harmala seeds, which contain high levels of the alkaloid. The seeds are crushed and soaked in a solvent such as ethanol, and the resulting extract is purified through a series of chemical processes.
Wissenschaftliche Forschungsanwendungen
Harmine has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 2-(3-furoyl)-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has anti-inflammatory, antioxidant, and neuroprotective properties, and may be effective in treating a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
furan-3-yl-[1-(3-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-27-17-6-4-5-15(13-17)22-21-19(18-7-2-3-8-20(18)24-21)9-11-25(22)23(26)16-10-12-28-14-16/h2-8,10,12-14,22,24H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTWXRHSTKNUCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(CCN2C(=O)C4=COC=C4)C5=CC=CC=C5N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2-fluoro-4-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6054020.png)
![2-[3-benzyl-3-(hydroxymethyl)-1-piperidinyl]-2-oxo-1-phenylethanone](/img/structure/B6054027.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6054039.png)
![[2-({3-chloro-4-[(4-methoxybenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6054047.png)

![1-(2-methoxyphenyl)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6054052.png)
![3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6054067.png)


![1,1'-{[3-(methylthio)propyl]imino}di(2-propanol)](/img/structure/B6054093.png)


![6-(3,4-dimethyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B6054126.png)
![N-[1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]tetrahydro-3-furancarboxamide](/img/structure/B6054140.png)